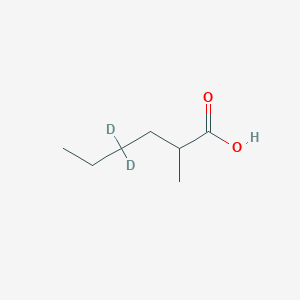
4,4-Dideuterio-2-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dideuterio-2-methylhexanoic acid is a deuterated analog of 2-methylhexanoic acid, where two hydrogen atoms at the fourth carbon position are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dideuterio-2-methylhexanoic acid typically involves the deuteration of 2-methylhexanoic acid. This can be achieved through a series of steps:
Deuteration of Precursors: The starting material, 2-methylhexanoic acid, is subjected to deuterium exchange reactions using deuterium oxide (D2O) or deuterated reagents.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions: 4,4-Dideuterio-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,4-Dideuterio-2-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 4,4-Dideuterio-2-methylhexanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the stability and reactivity of the compound, making it a valuable tool in mechanistic studies.
類似化合物との比較
2-Methylhexanoic Acid: The non-deuterated analog.
2-Ethylhexanoic Acid: A structurally similar compound with an ethyl group instead of a methyl group.
4-Methylhexanoic Acid: Another analog with a methyl group at the fourth position.
Uniqueness: 4,4-Dideuterio-2-methylhexanoic acid is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling and tracing.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
4,4-dideuterio-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i4D2 |
InChIキー |
CVKMFSAVYPAZTQ-APZFVMQVSA-N |
異性体SMILES |
[2H]C([2H])(CC)CC(C)C(=O)O |
正規SMILES |
CCCCC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


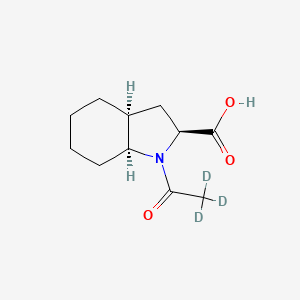
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
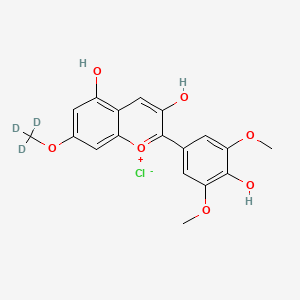

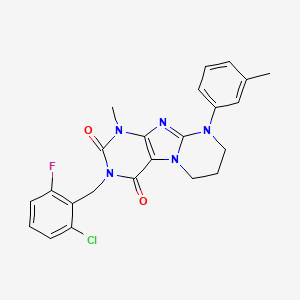
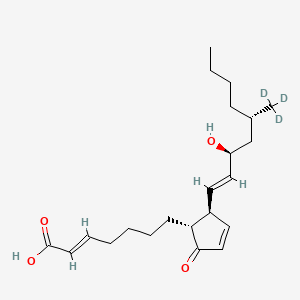


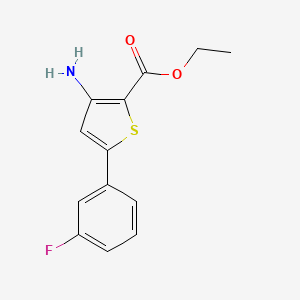
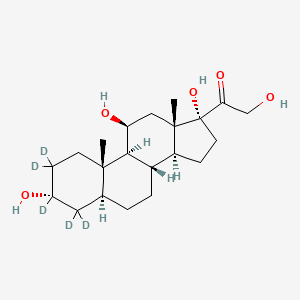
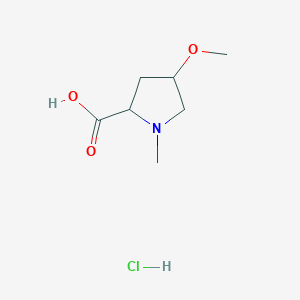
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)

![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
